molecular formula C18H24N2O4 B4738170 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide CAS No. 1052631-19-2

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide

Cat. No.: B4738170
CAS No.: 1052631-19-2
M. Wt: 332.4 g/mol
InChI Key: VAHZGRZOYQCBEQ-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide is a synthetic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core linked to a propanamide scaffold substituted with a 4-nitrophenoxy group. Its molecular formula, C₂₂H₂₇N₂O₅, was confirmed via high-resolution mass spectrometry (HRMS) with an observed [M + H]+ peak at m/z 399.1679 (calculated 399.1920) . The synthesis involves multi-step reactions, including alkylation and substitution under conditions such as K₂CO₃/KI in DMF, as outlined in Scheme 1 of .

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-nitrophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11(17-10-13-3-4-14(17)9-13)19-18(21)12(2)24-16-7-5-15(6-8-16)20(22)23/h5-8,11-14,17H,3-4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHZGRZOYQCBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173103
Record name N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052631-19-2
Record name N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052631-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-2-ene and 4-nitrophenol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s distinct structural attributes include:

  • 4-Nitrophenoxy group: A strong electron-withdrawing substituent that may influence electronic properties or receptor interactions.
  • Propanamide linker : Facilitates hydrogen bonding and solubility.

Table 1: Comparison with Structurally Related Compounds

Compound Name Core Structure Functional Groups Molecular Formula Notable Properties/Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide Norbornane + propanamide 4-Nitrophenoxy, amide C₂₂H₂₇N₂O₅ Synthetic intermediate; potential bioactive candidate
Cumyl-BC-HpMeGaClone-221 Norbornane + pyridoindolone Cumyl, methyl group C₂₉H₂₉N₃O New psychoactive substance (NPS)
W-18 Piperidinylidene sulfonamide 4-Nitrophenylethyl, chloroarene C₁₉H₂₀ClN₃O₃S Analgesic (structural analog of fentanyl)
2-[2-(Phenylsulfanyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Isoindole dione + methano group Phenylsulfanyl, methano bridge C₂₀H₁₅NO₂S Photochemical applications
Functional and Pharmacological Insights
  • Norbornane vs.
  • Nitro Group Positioning: The 4-nitrophenoxy group differs from W-18’s 4-nitrophenylethyl substituent. The phenoxy linkage may alter electronic distribution and metabolic pathways compared to the phenylethyl chain .
  • Synthetic Accessibility: The use of K₂CO₃/KI-mediated alkylation (common in and ) suggests shared synthetic strategies with other norbornane derivatives, though scalability remains unverified .
Research Findings and Limitations
  • Bioactivity: No direct pharmacological data for the target compound exists in the evidence. However, Cumyl-BC-HpMeGaClone-221 (a norbornane-containing NPS) highlights the bicyclo system’s relevance in designing CNS-active molecules .
  • Solubility and Stability : The propanamide linker and nitro group may enhance water solubility relative to purely hydrocarbon-based analogs (e.g., adamantane derivatives in ) but could increase photodegradation risks.

Biological Activity

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. Its unique bicyclic structure and functional groups suggest potential biological activities, particularly in the areas of herbicidal and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, and it features a bicyclo[2.2.1]heptyl moiety, which is known for its rigidity and potential to interact with biological targets effectively.

Table 1: Chemical Properties

PropertyValue
Molecular Weight320.39 g/mol
Melting PointNot available
SolubilityNot specified
Log P (octanol-water)Not available

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. A study on related bicyclic compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Case Study: Antimicrobial Efficacy

  • Study: Evaluation of bicyclic compounds against Staphylococcus aureus and Escherichia coli.
  • Findings: Compounds showed inhibition zones ranging from 12 mm to 25 mm at concentrations of 100 µg/mL.

Herbicidal Activity

The compound's structural components suggest potential herbicidal activity. Research on beta-triketones, which share similar mechanisms of action, revealed their effectiveness in inhibiting specific enzymes involved in plant growth.

Table 2: Herbicidal Activity Comparison

CompoundTarget EnzymeIC50 (µM)
This compoundTBD (To be determined)TBD
Beta-triketone A4-Hydroxyphenylpyruvate dioxygenase50
Beta-triketone B4-Hydroxyphenylpyruvate dioxygenase75

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for microbial metabolism and plant growth regulation. This aligns with findings from studies on related compounds that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide

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